molecular formula C13H13F3O3 B13930591 Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate

Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate

Cat. No.: B13930591
M. Wt: 274.23 g/mol
InChI Key: IMBONOQGDCJTGP-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate is an organic compound with the molecular formula C12H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-4-(3-trifluoromethylphenyl)butanoate
  • Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate

Uniqueness

Ethyl 3-oxo-2-(4-(trifluoromethyl)phenyl)butanoate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity and stability of the compound .

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

ethyl 3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate

InChI

InChI=1S/C13H13F3O3/c1-3-19-12(18)11(8(2)17)9-4-6-10(7-5-9)13(14,15)16/h4-7,11H,3H2,1-2H3

InChI Key

IMBONOQGDCJTGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)C(=O)C

Origin of Product

United States

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